5,8-Diazaspiro[3.6]decan-9-one
Overview
Description
5,8-Diazaspiro[3.6]decan-9-one is a chemical compound with the IUPAC name 5,8-diazaspiro [3.6]decan-9-one . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5,8-Diazaspiro[3.6]decan-9-one is 1S/C8H14N2O/c11-7-6-8(2-1-3-8)10-5-4-9-7/h10H,1-6H2,(H,9,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5,8-Diazaspiro[3.6]decan-9-one is a powder that is stored at room temperature . It has a molecular weight of 154.21 .Scientific Research Applications
T-type Calcium Channel Antagonists
5,8-Diazaspiro[3.6]decan-9-one derivatives have been studied for their potential as T-type calcium channel antagonists. Fritch and Krajewski (2010) explored the design, synthesis, and structure-activity relationship (SAR) of such compounds, which showed potent inhibitory effects on T-type calcium channels with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).
Antimycobacterial Agents
Srivastava et al. (2005) evaluated 4-thiazolidinone derivatives, including 1-thia-4,8-diazaspiro(4.5)decan-3-one, as potential antimycobacterial agents. Some of these compounds exhibited significant activity against mycobacteria, with promising implications for tuberculosis treatment (Srivastava et al., 2005).
Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors
Deng et al. (2013) discovered a novel complex crystal structure of PHD2 with an inhibitor based on 2,8-diazaspiro[4.5]decan-1-one. This compound demonstrated high potency and a good oral pharmacokinetic profile in mice, indicating potential for therapeutic applications (Deng et al., 2013).
Drug Discovery Scaffolds
Jenkins et al. (2009) synthesized novel spiro scaffolds inspired by bioactive natural products, including 1,8-diazaspiro[4.5]decane. These scaffolds are designed for ease of conversion to lead generation libraries, underscoring their versatility in drug discovery (Jenkins et al., 2009).
Anticonvulsant Profiles
Aboul-Enein et al. (2014) reported on the synthesis and anticonvulsant potential of new diazaspiro[4.5]decane derivatives. Their findings highlighted some compounds with significant efficacy, indicating potential applications in treating epilepsy (Aboul-Enein et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,8-diazaspiro[3.6]decan-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-6-8(2-1-3-8)10-5-4-9-7/h10H,1-6H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAARPFMQOPKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305774 | |
Record name | 5,8-Diazaspiro[3.6]decan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diazaspiro[3.6]decan-9-one | |
CAS RN |
2089257-33-8 | |
Record name | 5,8-Diazaspiro[3.6]decan-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089257-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Diazaspiro[3.6]decan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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